Cas no 788123-23-9 (Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-)

Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- structure
788123-23-9 structure
Product name:Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
CAS No:788123-23-9
MF:C9H12NF
MW:153.197
CID:4503404
PubChem ID:9986

Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
    • (S)-1-(4-fluorophenyl)propan-2-amine
    • 4-Fluoroamphetamine
    • CHEMBL2009392
    • (1R)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
    • AC-26261
    • AB76425
    • 459-02-9
    • SY383256
    • 72522-20-4
    • C22767
    • PHENETHYLAMINE, p-FLUORO-alpha-METHYL-
    • Benzeneethanamine, 4-fluoro-alpha-methyl-
    • 1-(4-FLUOROPHENYL)-2-PROPYLAMINE
    • AKOS022196416
    • DB-070693
    • AKOS000148841
    • Q229962
    • 1-(4-Fluorophenyl)-2-propanamine #
    • SY383257
    • Phenethylamine, p-fluoro-.alpha.-methyl-
    • 4-Fluoro-.alpha.-methylphenethylamine
    • NS00006567
    • (+/-)-2-(4-fluoro-phenyl)-1-methyl-ethyl-amine
    • DTXSID90894758
    • (+-)-p-Fluoroamphetamine
    • 788123-23-9
    • 4-Fluoro-alpha-methylphenethylamine
    • S5744XYR1Z
    • MFCD20449118
    • Benzeneethanamine, p-fluoro-alpha-methyl-
    • 4-FMP
    • 1-(4-FLUOROPHENYL)-2-PROPANEAMINE
    • 1-(4-Fluorophenyl)propane-2-amine
    • p-Fluoro-alpha-methylphenethylamine
    • SCHEMBL712487
    • (R)-1-(4-Fluorophenyl)-2-propanamine
    • PD048378
    • p-Fluoro-.alpha.-methylphenethylamine
    • NCI60_042091
    • fluoroamphetamine
    • Benzeneethanamine, 4-fluoro-.alpha.-methyl-
    • UNII-S5744XYR1Z
    • (RS)-1-(4-FLUOROPHENYL)PROPAN-2-AMINE
    • NCIOpen2_001428
    • PAL-303
    • 2-(4-Fluoro-phenyl)-1-methyl-ethylamine
    • (S)-1-(4-Fluorophenyl)-2-propanamine
    • (1S)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
    • (+/-)-P-FLUOROAMPHETAMINE
    • para-fluoroamphetamine
    • 1-(4-fluorophenyl)propan-2-amine
    • AB76433
    • J50.057G
    • p-Fluoroamphetamine
    • 4-FA
    • Inchi: InChI=1S/C9H12FN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
    • InChI Key: DGXWNDGLEOIEGT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 153.095377549Da
  • Monoisotopic Mass: 153.095377549Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

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